2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine
CAS No.: 866782-00-5
Cat. No.: VC3860275
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 866782-00-5 |
---|---|
Molecular Formula | C12H17ClN2O |
Molecular Weight | 240.73 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-2-morpholin-4-ylethanamine |
Standard InChI | InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 |
Standard InChI Key | OIWUWMGJYGAUJR-UHFFFAOYSA-N |
SMILES | C1COCCN1C(CN)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1COCCN1C(CN)C2=CC=C(C=C2)Cl |
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of three primary components:
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A 4-chlorophenyl group () providing aromaticity and lipophilicity.
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A morpholine ring (), a six-membered heterocycle with one oxygen and one nitrogen atom, conferring solubility and hydrogen-bonding capacity.
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An ethylamine linker () bridging the aromatic and heterocyclic moieties .
The IUPAC name is 2-(4-chlorophenyl)-2-morpholin-4-ylethanamine, with the SMILES notation C1COCCN1C(CN)C2=CC=C(C=C2)Cl
.
Spectroscopic Characterization
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NMR: Key signals include δ 3.62 ppm (morpholine protons) and δ 7.39–8.36 ppm (aromatic protons) .
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IR: Stretching vibrations at 1600 cm (C=C aromatic), 1100 cm (C-O-C morpholine), and 3400 cm (N-H amine).
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Mass Spectrometry: A molecular ion peak at m/z 240.73 (M+H) confirms the molecular weight .
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution and amination reactions:
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Step 1: Reaction of 4-chlorobenzyl chloride with ethylenediamine to form 2-(4-chlorophenyl)ethylamine.
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Step 2: Alkylation of morpholine using 2-chloroethylamine intermediates under basic conditions .
A representative protocol involves:
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Reactants: 2-Morpholinoethanol, thionyl chloride (), and dimethylformamide (DMF) in dichloromethane.
Physicochemical Data
Property | Value |
---|---|
Melting Point | 189–192°C |
Solubility | Soluble in DCM, ethanol; insoluble in water |
LogP (Partition Coefficient) | 2.92 (calculated) |
pKa | 9.1 (amine group) |
Pharmacological Activity
Kinase Inhibition
The compound exhibits protein kinase B (Akt) inhibitory activity, with IC values in the nanomolar range:
Derivative | R-Substituent | IC (nM) |
---|---|---|
9d | Cyclohexylethyl | 3.7 |
9j | 2-Cl-phenethyl | 2.4 |
9l | 4-Cl-phenethyl | 2.1 |
Structural optimization reveals that electron-withdrawing groups (e.g., Cl) enhance potency by improving target binding .
Applications in Drug Development
Intermediate in Antihypertensive Agents
The compound serves as a precursor in synthesizing 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, a potent antihypertensive agent . Key steps include:
Neuroprotective Agents
Recent patents highlight its utility in dopamine receptor modulators for Parkinson’s disease, leveraging its amine group for blood-brain barrier penetration .
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